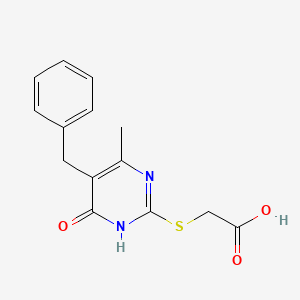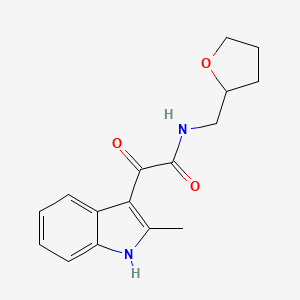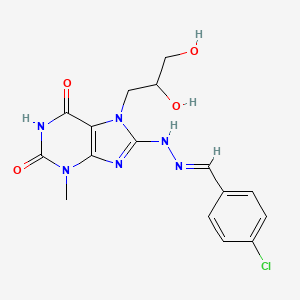![molecular formula C11H10N4O3S3 B2573294 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 823831-07-8](/img/structure/B2573294.png)
2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known for its strong aromaticity and low toxicity .
Aplicaciones Científicas De Investigación
Urease Inhibitor
This compound has been used in the design and synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which have been evaluated in vitro for their urease inhibitor activities . The urease enzyme is essential for the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . Therefore, inhibiting this enzyme is an efficient way for the treatment of infections caused by this bacterium .
Antifungal Agent
A series of novel 1,3,4-thiadiazole derivatives of glucosides, synthesized using this compound as a starting material, exhibited good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .
Antibacterial Agent
The same series of 1,3,4-thiadiazole derivatives of glucosides also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Inhibitor of Abl Protein Kinase
Another derivative of this compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, inhibited the Abl protein kinase with an IC50 value of 7.4 µM . This shows potential for the development of new drugs targeting this protein kinase.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have antimicrobial properties , suggesting that the compound might interact with bacterial cells as its primary targets.
Mode of Action
It is suggested that similar compounds inhibit the activity of certain enzymes, such as urease . This could imply that 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide might interact with its targets by inhibiting their enzymatic activities, leading to the disruption of essential biological processes.
Biochemical Pathways
Given the potential antimicrobial properties of the compound , it might affect pathways related to bacterial growth and survival.
Result of Action
Based on the potential antimicrobial properties of the compound , it can be inferred that the compound might lead to the inhibition of bacterial growth.
Propiedades
IUPAC Name |
2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S3/c12-10-13-14-11(20-10)19-6-5-15-9(16)7-3-1-2-4-8(7)21(15,17)18/h1-4H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQYQKAKRAPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)




![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)



![(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2573231.png)
![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)